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Compound of Interest

Compound Name: 3-Chloro-6-phenoxypyridazine

Cat. No.: B074615

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with
numerous derivatives demonstrating potent inhibitory activity against a range of protein
kinases. This guide provides a comparative overview of the efficacy of substituted pyridazine
derivatives as kinase inhibitors, with a focus on structure-activity relationships and the signaling
pathways they modulate. While specific comprehensive data on 3-chloro-6-
phenoxypyridazine derivatives is limited in the public domain, this guide leverages available
data from closely related pyridazine analogues to provide valuable insights for researchers in
the field.

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro efficacy of various pyridazine derivatives against
different kinase targets. The data is compiled from multiple studies and highlights the potential
of this chemical class as a source of potent kinase inhibitors.

Table 1: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against Cyclin-Dependent
Kinase 2 (CDK2)[1]
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Compound ID

Substitution at
Position 3

Substitution at
o CDK2 IC50 (nM)
Position 6

1lle

5-(trifluoromethyl)-N-
(pyridin-2-
ylmethyl)pyridazine-3-
carboxamide

Morpholine 151

11h

5-(trifluoromethyl)-N-
(tetrahydrofuran-2-
ylmethyl)pyridazine-3-

carboxamide

Morpholine 43.8

111

5-(trifluoromethyl)-N-
((1-methylpiperidin-2-
yl)methyl)pyridazine-
3-carboxamide

Morpholine 55.6

11m

5-(trifluoromethyl)-N-
((tetrahydro-2H-pyran-
4-
yl)methyl)pyridazine-
3-carboxamide

Morpholine 20.1

Table 2: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against c-Jun N-terminal

Kinase 1 (JNK1)

While a specific study on 3-chloro-6-phenoxypyridazine derivatives was not identified,

research on other 3,6-disubstituted pyridazines has highlighted their potential as JNK1

inhibitors. A notable derivative, compound 9e from a separate study, demonstrated significant

growth inhibition in various cancer cell lines, an effect attributed to the downregulation of the

JNK1 pathway.[2]
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Growth Inhibition

Compound ID Structure Cell Line
(%)
3-(4-fluorophenyl)-6-
(4-
9e ) A498 (Renal Cancer) 97.91
methoxyphenyl)pyrida
zine
T-47D (Breast
79.98

Cancer)

Table 3: Inhibitory Activity of 4,6-Disubstituted Pyridazine Derivatives against Activin-like Kinase
5 (ALKb5)

Recent studies on 4,6-disubstituted pyridazines have identified potent ALKS5 inhibitors. This
data provides a valuable comparison for understanding the broader potential of the pyridazine

core.
Substitution at Substitution at .
Compound ID . . ALKS pKi
Position 4 Position 6
5-chloro-2-
1A 3-pyridyl 6.0
fluorophenyl
) 5-chloro-2-
1B 3-pyridyl 6.2
fluorophenyl
5-chloro-2-
2A 2-aminopyridine 7.6
fluorophenyl

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are representative protocols for key assays used in the evaluation of pyridazine-based
kinase inhibitors.
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General Procedure for the Synthesis of 3,6-Disubstituted
Pyridazine Derivatives

The synthesis of 3,6-disubstituted pyridazine derivatives often starts from commercially
available pyridazine precursors. A common method involves the reaction of 3,6-
dichloropyridazine with various nucleophiles. For instance, to synthesize a 3-chloro-6-
phenoxypyridazine derivative, one could react 3,6-dichloropyridazine with a substituted
phenol in the presence of a suitable base. Further modification of the 3-chloro position can be
achieved through subsequent nucleophilic substitution or cross-coupling reactions.[3]

Step 1: Synthesis of 3-chloro-6-phenoxypyridazine A mixture of 3,6-dichloropyridazine (1
equivalent), a substituted phenol (1 equivalent), and a base such as potassium carbonate (1.2
equivalents) in a solvent like dimethylformamide (DMF) is heated. The reaction progress is
monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the
product is isolated by extraction and purified by column chromatography.

Step 2: Further derivatization The resulting 3-chloro-6-phenoxypyridazine can then be
subjected to various reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a
diverse range of substituents at the 3-position.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically
determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase
Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

» Kinase of interest (e.g., CDK2, JNK1, ALK5)

Substrate peptide

e ATP

Test compounds (dissolved in DMSO)

ADP-GIlo™ Kinase Assay kit
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o 96-well plates
e Plate reader (luminometer)
Procedure:

o Akinase reaction mixture is prepared containing the kinase, its specific substrate peptide,
and ATP in a reaction buffer.

e The test compounds are added to the wells of a 96-well plate at various concentrations.
Control wells containing DMSO (vehicle) and a known inhibitor are also included.

e The kinase reaction is initiated by adding the kinase reaction mixture to the wells.

e The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60
minutes).

» The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete
the remaining ATP.

e The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is
subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

e The luminescence is measured using a plate reader. The IC50 values (the concentration of
inhibitor required to reduce kinase activity by 50%) are then calculated from the dose-
response curves.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways
potentially targeted by pyridazine derivatives and a general experimental workflow for their
evaluation.
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EGFR Signaling Pathway Inhibition.
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JNK Signaling Pathway and Apoptosis.
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General Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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